2-But-3-ynyl-4-chloro-benzo[d]thiazole
Description
2-But-3-ynyl-4-chloro-benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 4-chloro group and a but-3-ynyl side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical pharmacophore in medicinal chemistry due to its electronic versatility and capacity for diverse biological interactions . The but-3-ynyl group introduces an alkyne functionality, which may enable click chemistry modifications or influence metabolic stability .
Properties
Molecular Formula |
C11H8ClNS |
|---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
2-but-3-ynyl-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H8ClNS/c1-2-3-7-10-13-11-8(12)5-4-6-9(11)14-10/h1,4-6H,3,7H2 |
InChI Key |
RKVUWILVMPRBCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Analogues
The compound’s activity and reactivity can be contextualized by comparing it to structurally related thiazole derivatives (Table 1). Key analogues include:
Key Comparative Insights
Electronic and Steric Effects: The 4-chloro group in 2-But-3-ynyl-4-chloro-benzo[d]thiazole aligns with derivatives like 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, where chloro substituents enhance electron-deficient character, improving interactions with enzymatic targets (e.g., COX-2) .
Biological Activity Trends: Chloro-substituted thiazoles (e.g., ) consistently show enhanced antimicrobial and antioxidant activities compared to non-halogenated derivatives. The 4-chloro group may disrupt bacterial cell membranes via hydrophobic interactions . Alkyne-bearing thiazoles (e.g., triazole-linked derivatives in ) demonstrate improved pharmacokinetic profiles due to metabolic resistance, suggesting similar advantages for the target compound .
Synthetic Accessibility :
- Thiazole cores are typically synthesized via Hantzsch or Gewald reactions . The but-3-ynyl group may require alkyne-thiol "click" coupling, a method validated for triazole-thiazole hybrids .
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